MMAF Payload Exhibits Attenuated Bystander Killing Relative to MMAE in Heterogeneous Tumor Models
The MMAF payload in DBCO-PEG4-MMAF exhibits reduced membrane permeability relative to MMAE due to its charged C-terminal phenylalanine residue. In an in vivo admixed tumor model consisting of CD30⁺ and CD30⁻ cancer cells, an anti-CD30 ADC delivering MMAF failed to mediate bystander killing of neighboring antigen-negative cells, whereas the corresponding MMAE ADC demonstrated potent bystander killing [1]. This property makes MMAF-based ADCs preferentially suitable for applications targeting tumors with homogeneous antigen expression where off-tumor payload diffusion is undesirable [2].
| Evidence Dimension | Bystander killing of CD30⁻ cells in vivo |
|---|---|
| Target Compound Data | No bystander killing observed (MMAF ADC) |
| Comparator Or Baseline | Potent bystander killing (MMAE ADC) |
| Quantified Difference | Qualitative absence of bystander killing with MMAF versus robust killing with MMAE |
| Conditions | In vivo admixed CD30⁺/CD30⁻ xenograft tumor model; anti-CD30 antibody conjugated to MMAF or MMAE |
Why This Matters
Selection of MMAF over MMAE payload determines whether an ADC will exhibit bystander killing of antigen-negative tumor cells—a critical parameter for targeting heterogeneous versus homogeneous antigen-expressing tumors.
- [1] Li F, Emmerton KK, Jonas M, et al. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. Cancer Res. 2016;76(9):2710-2719. View Source
- [2] WuXi AppTec DMPK. Antibody-Drug Conjugate (ADC) Commonly Used Payload Pharmacokinetic Properties Summary. 2025. View Source
